ML337

Neuroscience Metabotropic Glutamate Receptors CNS Drug Discovery

Neuroscience researchers often struggle to attribute phenotypic outcomes solely to mGlu3 when using tools with off-target activity at mGlu2. ML337 is the definitive solution for resolving this ambiguity. - Demonstrated >50-fold functional selectivity for mGlu3 over mGlu2 (IC50 593 nM vs. >30 μM). - Confirmed CNS penetration: brain-to-plasma ratios of 0.92 (mouse) and 0.3 (rat) eliminate false negatives. - Validated GIRK channel activity (IC50 1.48 μM) enables electrophysiology studies where prior probes fail. - Established in vitro stability (72% remaining at 90 min) ensures reproducible data in long-duration assays. Supplied with ≥98% (HPLC) purity. Immediate procurement with batch-specific CoA for research use.

Molecular Formula C21H20FNO3
Molecular Weight 353.4 g/mol
Cat. No. B609145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML337
SynonymsML-337;  ML 337;  ML337.
Molecular FormulaC21H20FNO3
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)N3CCCC(C3)O)F
InChIInChI=1S/C21H20FNO3/c1-26-18-9-6-15(7-10-18)4-5-16-8-11-19(20(22)13-16)21(25)23-12-2-3-17(24)14-23/h6-11,13,17,24H,2-3,12,14H2,1H3/t17-/m1/s1
InChIKeyQBCRLDPMQHPGIM-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML337: mGlu3-Selective NAM for CNS Studies


ML337 is a second-generation, synthetic organic negative allosteric modulator (NAM) that exhibits sub-micromolar potency and exceptional selectivity for the metabotropic glutamate receptor 3 (mGlu3) [1][2]. This compound is an advanced, well-characterized in vitro and in vivo probe, distinguished by its proven central nervous system (CNS) penetration and a favorable drug metabolism and pharmacokinetics (DMPK) profile, making it a superior tool for dissecting mGlu3-specific biology .

Why ML337 Cannot Be Substituted


In-class substitution with earlier generation mGlu3 NAMs, such as ML289, or non-selective Group II mGlu modulators introduces significant scientific ambiguity. The first-generation probe ML289 has a limited selectivity window of only approximately 15-fold over the closely related mGlu2 receptor [1]. Furthermore, many tool compounds lack robust evidence of CNS penetration. Replacing ML337 with an alternative that fails to clearly differentiate between mGlu3 and mGlu2 activities, or one with an undefined brain exposure profile, directly compromises the validity of mechanistic conclusions in neuroscience research [2].

ML337 Quantitative Evidence Guide


mGlu3 Selectivity Advantage Over ML289

ML337 demonstrates a significantly improved selectivity profile for mGlu3 over the closely related mGlu2 receptor compared to the first-generation probe ML289. In functional calcium mobilization assays using HEK293 cells, ML337 exhibited no activity at mGlu2 up to a concentration of 30 μM [1]. This contrasts sharply with ML289, which achieved only approximately 15-fold selectivity [2].

Neuroscience Metabotropic Glutamate Receptors CNS Drug Discovery

Cleaner Ancillary Profile vs. ML289

ML337 demonstrates a clean ancillary pharmacology profile, which is a critical differentiator from many tool compounds. When screened at 10 μM in a broad panel of 68 clinically relevant targets (Ricerca panel), ML337 showed no significant inhibitory activity (>70% inhibition) [1][2]. This contrasts with the first-generation probe ML289, which exhibited two activities at >70% inhibition in the same panel [3].

Drug Safety Pharmacology Selectivity

Proven CNS Penetration in Rodents

ML337's utility as an in vivo CNS probe is supported by quantifiable brain penetration data in both mice and rats. The compound achieved a brain-to-plasma ratio (B:P) of 0.92 in mice and 0.3 in rats following systemic administration [1][2]. This contrasts with many older tool compounds or alternatives for which such definitive CNS exposure data are absent, speculative, or poor.

Neuropharmacology CNS Penetration In Vivo Studies

GIRK Assay Activity vs. ML289

In a functional assay measuring G protein-coupled inwardly rectifying potassium (GIRK) channel activity, a more physiologically relevant readout for neuronal signaling, ML337 demonstrates improved potency over its predecessor, ML289. ML337 inhibited mGlu3-mediated GIRK activation with an IC50 of 1.48 μM [1]. This represents an improvement over ML289, which was found to be inactive in this assay at concentrations up to 30 μM [2].

Electrophysiology Neuronal Signaling GIRK Channels

In Vitro Stability Profile

The in vitro chemical stability of ML337 is characterized, providing crucial information for ensuring reliable and reproducible experimental results. In a standard stability assay, ML337 demonstrated a half-life, with 72% of the parent compound remaining after 90 minutes [1]. While a specific comparator was not found in the available literature, this quantitative stability profile is a key differentiator from less characterized or unstable analogs where experimental variability due to compound degradation may be a concern.

Assay Development Chemical Stability Drug Discovery

ML337 Research Applications


mGlu3-Specific Neurobiology Studies

ML337 is the preferred tool for studies requiring unambiguous dissection of mGlu3-mediated effects. Its >50-fold selectivity for mGlu3 over mGlu2, demonstrated in functional assays [1], allows researchers to confidently attribute observed phenotypes to mGlu3 modulation, unlike studies using less selective probes such as ML289 where mGlu2 involvement cannot be ruled out [2]. This is critical in areas like synaptic plasticity, cognition, and psychiatric disease models.

In Vivo CNS Target Validation

For in vivo pharmacology studies, ML337's proven brain penetration is a decisive factor. Quantified brain-to-plasma ratios of 0.92 in mice and 0.3 in rat [3] confirm the compound reaches the CNS, thereby reducing the risk of false-negative results due to poor brain exposure. This makes it a superior choice over alternative mGlu3 ligands with no reported CNS penetration data, enabling more robust and informative in vivo target validation experiments [3].

GIRK-Based Electrophysiology

ML337 is uniquely suited for electrophysiological studies of mGlu3 signaling via GIRK channels. Its measurable IC50 of 1.48 μM in a GIRK functional assay [4] is a clear advantage over the first-generation NAM ML289, which was inactive in this assay [5]. For researchers investigating mGlu3 modulation of neuronal excitability, ML337 is the only option with validated activity in this context, offering a more reliable and potent tool for these experiments.

High-Throughput In Vitro Screening

The established in vitro stability of ML337, with 72% remaining after 90 minutes [6], provides confidence in its performance during lengthy assays. This quantitative stability data, which is often lacking for other research compounds, allows for accurate planning of experimental timelines and reduces concerns about compound degradation leading to data variability. This is essential for rigorous and reproducible high-throughput screening or long-term cell culture studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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